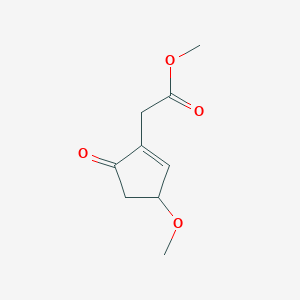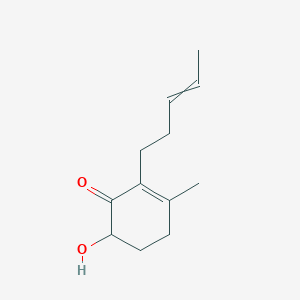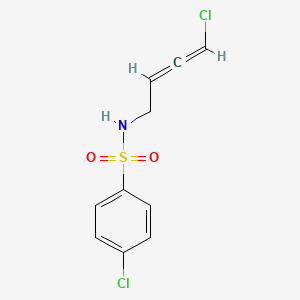![molecular formula C14H17Cl2NO4 B14356670 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate CAS No. 92295-16-4](/img/structure/B14356670.png)
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzene ring substituted with bis(2-chloroethyl)amino groups and diacetate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate typically involves the reaction of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diol with acetic anhydride under acidic conditions. The reaction proceeds through the acetylation of the hydroxyl groups on the benzene ring, resulting in the formation of the diacetate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate involves its interaction with cellular components. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for similar therapeutic purposes.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Uniqueness
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its diacetate groups also contribute to its unique reactivity and applications.
属性
CAS 编号 |
92295-16-4 |
|---|---|
分子式 |
C14H17Cl2NO4 |
分子量 |
334.2 g/mol |
IUPAC 名称 |
[2-acetyloxy-4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C14H17Cl2NO4/c1-10(18)20-13-4-3-12(9-14(13)21-11(2)19)17(7-5-15)8-6-16/h3-4,9H,5-8H2,1-2H3 |
InChI 键 |
PADACNHEAHBUKM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)N(CCCl)CCCl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


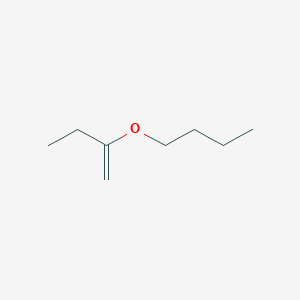
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)


![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)

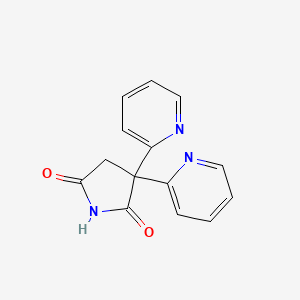
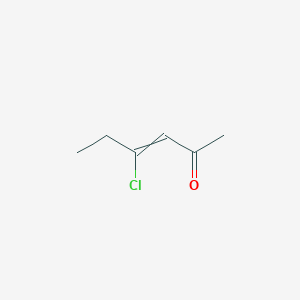
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)

